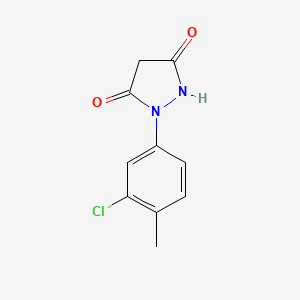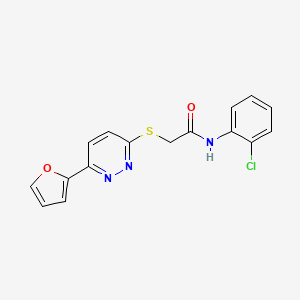![molecular formula C16H15N5O4S B2570174 5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-47-2](/img/structure/B2570174.png)
5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ethylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its interesting chemical structure and potential applications in various fields. This compound, with its unique pyrimidine backbone and ethylthio and nitrophenyl substituents, stands out due to its diverse functional groups and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Pyrimidine Ring Formation: : The pyrimidine core can be synthesized through a Biginelli reaction involving ethyl acetoacetate, urea, and an aldehyde under acidic conditions.
Functionalization: : The addition of the ethylthio group can be achieved through nucleophilic substitution reactions where an appropriate thioether donor reacts with a halogenated pyrimidine derivative.
Nitrophenyl Substitution: : Introducing the 4-nitrophenyl group typically involves electrophilic aromatic substitution reactions on the pre-formed pyrimidine core.
Industrial Production Methods
Large-scale synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Solvents like dimethylformamide or ethanol are often used, along with catalysts to improve yield and reduce reaction time. Green chemistry principles are adopted to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro group, converting it to an amine.
Substitution: : The nitrophenyl and ethylthio groups provide sites for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or hydrogen with a palladium catalyst.
Solvents: : Acetonitrile, dimethyl sulfoxide, and toluene are common.
Conditions: : Reactions usually occur under reflux or mild heating to facilitate bond formation.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Aniline derivatives.
Substitution: : Varied products depending on the attacking nucleophile or electrophile.
Scientific Research Applications
Chemistry
Catalysts: : This compound can act as a ligand in metal-catalyzed reactions, influencing stereoselectivity and reactivity.
Biology
Enzyme Inhibitors: : Potential inhibitor of enzymes due to its reactive functional groups.
Medicine
Drug Development: : Potential lead compound in drug design for its unique structure.
Industry
Material Science: : Used in the synthesis of advanced materials like polymers or coordination complexes.
Mechanism of Action
The compound’s mechanism of action depends on its application:
Biological: : It may interact with enzyme active sites, altering their function.
Chemical: : Reactivity is driven by the electronic effects of its functional groups, influencing reaction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(methylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
5-(ethylthio)-1,3-dimethyl-7-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Crafting something this complex and unique can be as fascinating as uncovering an ancient artifact
Properties
IUPAC Name |
5-ethylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-4-26-14-11-13(19(2)16(23)20(3)15(11)22)17-12(18-14)9-5-7-10(8-6-9)21(24)25/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDNMPEHRXUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)



![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2570100.png)
![1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2570103.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbutanamide](/img/structure/B2570104.png)
![2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2570107.png)
![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)
![5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2570111.png)


